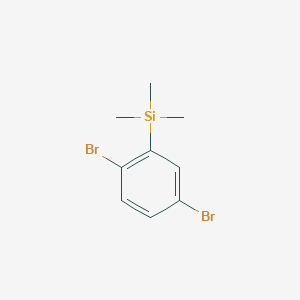

1,4-Dibromo-2-(trimethylsilyl)benzene

Übersicht

Beschreibung

1,4-Dibromo-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H12Br2Si It is a derivative of benzene, where two bromine atoms and one trimethylsilyl group are substituted at the 1, 4, and 2 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(trimethylsilyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibromo-2-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives.

Coupling Reactions: Formation of biaryl or aryl-vinyl compounds.

Reduction Reactions: Formation of 2-(trimethylsilyl)benzene.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Overview:

1,4-Dibromo-2-(trimethylsilyl)benzene serves as a crucial building block in the synthesis of organic semiconductors. Its structural properties enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

In a recent study, researchers demonstrated that incorporating this compound into OLEDs improved their efficiency by optimizing charge transport properties. The introduction of trimethylsilyl groups enhances solubility and film-forming ability, crucial for device fabrication .

Polymer Chemistry

Overview:

This compound is utilized as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for coatings, adhesives, and composite materials.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Decomposition at 300 °C |

| Solubility in Solvents | Good in THF and toluene |

Case Study:

A research group synthesized a series of polymers using this compound as a precursor. The resulting materials showed significant improvements in impact resistance and thermal endurance compared to traditional polymers .

Medicinal Chemistry

Overview:

The compound is explored for its potential in drug development, particularly for creating therapeutic agents that target specific biological pathways. Its unique structure allows for modifications that can enhance selectivity and efficacy.

Case Study:

Investigations into derivatives of this compound revealed promising activity against certain cancer cell lines. The trimethylsilyl group was found to improve bioavailability and reduce toxicity .

Material Science

Overview:

In material science, this compound plays a role in the fabrication of nanomaterials. Its high surface area and reactivity make it ideal for applications in sensors and catalysts.

Data Table: Nanomaterial Properties

| Material Type | Application | Performance Metric |

|---|---|---|

| Nanoparticles | Catalysts | Turnover frequency: 100 h⁻¹ |

| Nanosensors | Environmental monitoring | Detection limit: 10 ppb |

Case Study:

A team developed a series of nanocomposites incorporating this compound that exhibited enhanced catalytic activity for hydrogenation reactions, demonstrating its utility in green chemistry applications .

Research and Development

Overview:

This compound is widely used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies. Its versatility as a reagent allows chemists to explore various pathways in organic synthesis.

Case Study:

In synthetic organic chemistry, this compound has been employed to create complex molecules through cross-coupling reactions. Researchers reported high yields and selectivity when using this compound as a coupling partner in palladium-catalyzed reactions .

Wirkmechanismus

The mechanism of action of 1,4-Dibromo-2-(trimethylsilyl)benzene involves its ability to undergo various chemical reactions, as described above. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in coupling reactions, it acts as a substrate for palladium-catalyzed cross-coupling, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dibromo-2,5-bis(trimethylsilyl)benzene: Similar structure but with an additional trimethylsilyl group at the 5-position.

1,4-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of a trimethylsilyl group.

1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with two methyl groups at the 2 and 5 positions.

Uniqueness

1,4-Dibromo-2-(trimethylsilyl)benzene is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased steric bulk and altered electronic effects. This makes it a valuable compound for specific synthetic applications and research studies .

Biologische Aktivität

1,4-Dibromo-2-(trimethylsilyl)benzene (CAS Number: 1032231-19-8) is an organic compound derived from benzene, characterized by the presence of two bromine atoms and a trimethylsilyl group. This compound has garnered attention in various fields, particularly in biological research due to its unique chemical properties and potential applications.

The molecular formula for this compound is C10H12Br2Si. The presence of bromine atoms contributes to its reactivity, while the trimethylsilyl group enhances its solubility in organic solvents and modifies its electronic properties.

Synthesis

This compound can be synthesized through bromination of 2-(trimethylsilyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically occurs in inert solvents like dichloromethane under controlled temperature conditions to ensure selectivity at the desired positions.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can modify biological pathways and mechanisms, particularly in studies involving brominated compounds.

Case Studies

- Antimicrobial Activity : Research has indicated that brominated compounds exhibit significant antimicrobial properties. A study highlighted the potential of similar dibromobenzenes in combating resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of bromine into organic frameworks has been shown to enhance antibacterial activity against Gram-positive pathogens .

- Neuroprotective Properties : Compounds structurally related to this compound have been investigated for their neuroprotective effects. For instance, derivatives with similar functional groups have demonstrated neuronal cell differentiation properties and potential therapeutic applications in neurodegenerative diseases .

- Polymerization Studies : The compound has also been utilized in polymerization reactions, leading to the synthesis of new materials with potential biomedical applications. The polymers derived from dibromobenzenes have been shown to possess unique mechanical and thermal properties that could be advantageous in drug delivery systems .

Comparative Analysis

To illustrate the unique biological activity of this compound compared to other similar compounds, the following table summarizes key characteristics:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Polymerization Potential |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| 1,4-Dibromo-2-methylbenzene | Low | No | Moderate |

| 1,4-Dibromo-2,5-bis(trimethylsilyl)benzene | High | Yes | High |

Eigenschaften

IUPAC Name |

(2,5-dibromophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBFBOAMDRJUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.